molecular formula C6H3F2NO B566997 2,5-Difluoronicotinaldehyde CAS No. 1227602-25-6

2,5-Difluoronicotinaldehyde

Cat. No.: B566997
CAS No.: 1227602-25-6
M. Wt: 143.093
InChI Key: NLNQFRVOJKLIFM-UHFFFAOYSA-N
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Description

2,5-Difluoronicotinaldehyde is a fluorinated pyridine derivative with the molecular formula C₆H₃F₂NO. It features a pyridine ring substituted with fluorine atoms at the 2- and 5-positions and an aldehyde functional group at the 3-position. This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, where fluorinated aromatic aldehydes are prized for enhancing metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name

2,5-difluoropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNQFRVOJKLIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704710
Record name 2,5-Difluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227602-25-6
Record name 2,5-Difluoro-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227602-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,5-Difluoronicotinaldehyde is a derivative of nicotinaldehyde that has garnered attention due to its potential biological activities. This compound features two fluorine substituents at the 2 and 5 positions of the pyridine ring, which can significantly influence its pharmacological properties. Research has shown that such modifications can enhance the biological activity of nicotinamide derivatives, making them valuable in medicinal chemistry.

The molecular formula of this compound is C_7H_5F_2N_O. The presence of fluorine atoms can impact the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

Biological Activities

Studies have reported various biological activities associated with this compound and related compounds. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research has indicated that derivatives of nicotinaldehyde, including this compound, exhibit significant antimicrobial activity. For instance, a study demonstrated that certain naphthyridine derivatives showed selective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents was found to enhance this activity significantly .

Compound TypeTarget OrganismsMIC (µg/mL)
Naphthyridine DerivativesS. aureus6-7
E. coli1.7-13.2
C. albicansNot specified

Neuropharmacological Effects

This compound has been evaluated for its interactions with nicotinic acetylcholine receptors (nAChRs). It was observed that modifications to the nicotine scaffold could lead to varying degrees of receptor affinity. For example, certain derivatives exhibited high binding affinity towards the α4β2 and α7 nAChRs, which are implicated in cognitive functions and neuroprotection .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the position and nature of substituents on the pyridine ring significantly affect biological activity. The fluorine atoms at positions 2 and 5 enhance the compound's ability to interact with biological targets compared to unsubstituted analogs .

Case Studies

  • Antimicrobial Efficacy : A series of studies focused on the synthesis of naphthyridine derivatives from 2-amino nicotinaldehyde demonstrated promising antimicrobial properties. Compounds derived from this synthesis showed effective inhibition against various bacterial strains, suggesting a viable pathway for developing new antimicrobial agents .
  • Neuropharmacological Research : Investigations into the neuropharmacological effects of nicotine derivatives have shown that this compound can modulate dopamine release in striatal neurons through selective nAChR activation. This activity is crucial for understanding its potential in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Isomers: 2,6-Difluoronicotinaldehyde

The 2,6-Difluoronicotinaldehyde isomer shares the same molecular formula (C₆H₃F₂NO) but differs in fluorine substitution at the 2- and 6-positions. This positional variation alters electronic and steric effects:

  • Applications: Used in chemical synthesis, though specific applications are less documented compared to the 2,5-isomer. Its HS code (29333990.90) classifies it under compounds containing non-fused pyridine rings .

Halogen-Substituted Pyridines: 2,5-Dibromo-3,6-dimethylpyridine

This compound (C₇H₆Br₂N ) replaces fluorine with bromine at the 2- and 5-positions and introduces methyl groups at the 3- and 6-positions. Key differences include:

  • Molecular Weight : 264 g/mol (vs. 131 g/mol for 2,5-Difluoronicotinaldehyde), impacting solubility and handling.
  • Reactivity : Bromine’s leaving-group capability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl groups increase lipophilicity, favoring hydrophobic interactions in drug design.
  • Commercial Availability : Priced at €203.00/g for 1 g, it is more accessible in bulk quantities than fluorinated analogs .

Functional Group Variations: Aldehyde vs. Alcohol Derivatives

Pyridine aldehydes like this compound are more reactive toward nucleophiles than alcohol derivatives (e.g., 2,5-difluorobenzyl alcohol, a listed alias in HS code data ). The aldehyde’s electrophilic carbon enables condensation reactions, critical for synthesizing Schiff bases or heterocycles.

Data Tables and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Price (per gram) Applications
This compound C₆H₃F₂NO 131 2-F, 5-F, 3-CHO Inquire Pharmaceutical intermediates
2,6-Difluoronicotinaldehyde C₆H₃F₂NO 131 2-F, 6-F, 3-CHO - Chemical synthesis
2,5-Dibromo-3,6-dimethylpyridine C₇H₆Br₂N 264 2-Br, 5-Br, 3-CH₃, 6-CH₃ €203.00 Coupling reactions, intermediates

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